N-[7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzamide
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Overview
Description
N-[7-(4-CHLOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-4-METHYLBENZAMIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
The synthesis of N-[7-(4-CHLOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-4-METHYLBENZAMIDE typically involves the nucleophilic substitution reaction of a triazoloquinazoline derivative with various aryl amines . The starting material, 2-(methylthio)-5-phenyl-[1,2,4]triazoloquinazoline, is synthesized from anthranilic acid. The reaction conditions often include the use of anhydrous potassium carbonate in dimethylformamide (DMF) as the solvent, with the reaction mixture being stirred overnight .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-[7-(4-CHLOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-4-METHYLBENZAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: Due to its anticancer properties, it is being studied for its potential use in cancer therapy.
Mechanism of Action
The mechanism of action of N-[7-(4-CHLOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-4-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase, which play crucial roles in various biological processes . By inhibiting these enzymes, the compound can exert its antimicrobial, antiviral, and anticancer effects.
Comparison with Similar Compounds
N-[7-(4-CHLOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-4-METHYLBENZAMIDE can be compared with other similar compounds, such as:
N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: This compound also exhibits significant antimicrobial and antiviral activities.
1,2,4-triazolo[4,3-a]quinoxaline derivatives: These compounds are known for their antiviral and antimicrobial properties.
5-methyl-7-hydroxy-1,3,4-triazindolizine: This compound has similar structural features and exhibits biological activities.
The uniqueness of N-[7-(4-CHLOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-4-METHYLBENZAMIDE lies in its specific substitution pattern and the resulting biological activities, which make it a promising candidate for further research and development in various fields.
Properties
Molecular Formula |
C25H20ClN5O |
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Molecular Weight |
441.9 g/mol |
IUPAC Name |
N-[7-(4-chlorophenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C25H20ClN5O/c1-16-7-9-19(10-8-16)23(32)28-24-29-25-27-21(17-5-3-2-4-6-17)15-22(31(25)30-24)18-11-13-20(26)14-12-18/h2-15,22H,1H3,(H2,27,28,29,30,32) |
InChI Key |
SPMJFSKYZHNYDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN3C(C=C(NC3=N2)C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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